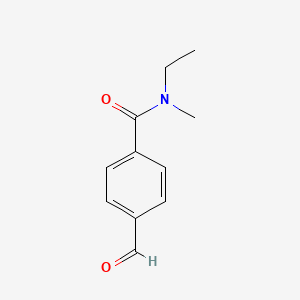

N-ethyl-4-formyl-N-methylbenzamide

Description

N-Ethyl-4-formyl-N-methylbenzamide (C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol; CAS: 200407-35-8) is a benzamide derivative featuring a formyl group at the para position of the aromatic ring and dual N-substituents (ethyl and methyl groups). This compound is characterized by its electron-withdrawing formyl moiety, which enhances reactivity toward nucleophilic additions and condensations, making it a versatile intermediate in synthetic organic chemistry. It is commercially available with a purity of 95% and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name |

N-ethyl-4-formyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-12(2)11(14)10-6-4-9(8-13)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDPJWLRDLZEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-formyl-N-methylbenzamide typically involves the reaction of N-ethyl-N-methylbenzamide with a formylating agent. One common method is the Vilsmeier-Haack reaction, where N-ethyl-N-methylbenzamide is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the para position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-formyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: N-ethyl-4-carboxy-N-methylbenzamide.

Reduction: N-ethyl-4-hydroxymethyl-N-methylbenzamide.

Substitution: N-ethyl-4-nitro-N-methylbenzamide, N-ethyl-4-sulfonyl-N-methylbenzamide, and N-ethyl-4-halo-N-methylbenzamide.

Scientific Research Applications

Scientific Research Applications

N-ethyl-4-formyl-N-methylbenzamide has several notable applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in synthesizing more complex organic molecules. Its formyl group can be modified to create various derivatives, enhancing its utility in chemical synthesis.

Biological Studies

Research has indicated potential biological activities associated with this compound. It may interact with enzymes and receptors, which could lead to insights into its therapeutic properties, including anti-inflammatory and antimicrobial effects.

Medicinal Chemistry

The compound is investigated for its possible use as a precursor in drug development. Its structure allows for modifications that can lead to new pharmaceuticals targeting various diseases .

Industrial Applications

In industry, this compound is utilized in developing specialty chemicals and materials, including polymers and coatings. Its unique reactivity makes it suitable for creating tailored compounds for specific applications.

In a study exploring the biological activity of various amides, this compound was tested for its interaction with specific enzymes involved in metabolic pathways. Preliminary results indicated that modifications of the formyl group could enhance binding affinity, suggesting potential therapeutic applications.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors demonstrated improved yields compared to traditional batch processes. This advancement highlights the compound's relevance in industrial applications where efficiency is critical.

Mechanism of Action

The mechanism of action of N-ethyl-4-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Substituents and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Notable Properties |

|---|---|---|---|---|---|

| N-Ethyl-4-formyl-N-methylbenzamide | C₁₁H₁₃NO₂ | 191.23 | Formyl, Benzamide | Ethyl, Methyl | High reactivity (formyl group) |

| N-Methyl-4-nitro-benzamide | C₈H₈N₂O₃ | 180.16 | Nitro, Benzamide | Methyl | Melting point: 141.0–142.5°C |

| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 337.13 | Bromo, Nitro, Benzamide | Bromo, Nitrophenyl | Structural asymmetry |

| N-(4-Amino-3-methylphenyl)-N-ethylbenzamide | C₁₆H₁₈N₂O | 254.33 | Amino, Benzamide | Ethyl, Methylphenyl | Electron-donating amino group |

- Formyl vs. Nitro/Bromo Groups : The formyl group in this compound is more reactive toward nucleophilic additions (e.g., hydrazide formation) compared to nitro or bromo substituents, which primarily act as electron-withdrawing groups but are less directly reactive in condensation reactions .

- Amino vs. Formyl: The amino group in N-(4-Amino-3-methylphenyl)-N-ethylbenzamide enhances solubility in polar solvents and enables electrophilic substitution, contrasting with the formyl group’s role in directing further functionalization .

Sulfonamide vs. Benzamide Derivatives

Compounds like N-(2-(Formylphenyl)-4-methylbenzenesulfonamide () and N-cyclohexyl-4-methylbenzenesulfonamide () highlight differences between sulfonamide and benzamide backbones:

- Acidity : Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, whereas benzamides (pKa ~15–17) are less acidic, influencing their solubility and hydrogen-bonding capabilities .

- Synthetic Routes : Sulfonamides often require sulfonyl chloride intermediates, while benzamides like this compound are typically synthesized via carbodiimide-mediated amide coupling (e.g., EDC/HOBt in DMF) .

Substituent Effects on Physical Properties

- Melting Points: N-Methyl-4-nitro-benzamide exhibits a higher melting point (141–142.5°C) than non-polar derivatives like N-Methyl-4-methyl-benzamide, likely due to nitro group polarity and crystal packing .

Biological Activity

N-ethyl-4-formyl-N-methylbenzamide (EFMBA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article summarizes the available research on the biological activity of EFMBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EFMBA is characterized by the following chemical structure:

- Chemical Formula : C11H13N1O2

- Molecular Weight : 205.23 g/mol

- IUPAC Name : this compound

The biological activity of EFMBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : EFMBA has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. This includes its interaction with mitogen-activated protein kinases (MAPKs), which play a critical role in cellular responses to stress and inflammation.

- Antioxidant Properties : Preliminary studies suggest that EFMBA may possess antioxidant capabilities, helping to mitigate oxidative stress in cells, which is a contributing factor in various diseases, including cancer.

- Cell Proliferation Modulation : EFMBA has been evaluated for its effects on cell proliferation in cancer models. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, indicating potential anti-cancer properties.

Table 1: Summary of Biological Activities of EFMBA

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits MAPK pathways | |

| Antioxidant Activity | Reduces oxidative stress | |

| Anti-cancer Activity | Inhibits growth in cancer cell lines |

Case Study 1: Anti-Cancer Effects

A study conducted on the efficacy of EFMBA against various cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 μM and 20 μM respectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Inflammatory Response Modulation

In an animal model of inflammation, EFMBA was administered to assess its impact on TNF-alpha levels. The results indicated a reduction in TNF-alpha release by approximately 30% compared to control groups, suggesting that EFMBA may modulate inflammatory responses effectively.

Research Findings

Recent studies have focused on the synthesis and modification of benzamide derivatives, including EFMBA, to enhance their biological activity. Research indicates that structural modifications can significantly influence their pharmacological properties:

- Structural Variants : Modifications at the benzamide moiety have been shown to enhance potency against specific targets.

- Synergistic Effects : Combinations with other therapeutic agents have been explored to improve efficacy in treating resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.